molecular formula C8H12BrF B6177410 2-(bromomethyl)-6-fluorospiro[3.3]heptane CAS No. 2715119-84-7

2-(bromomethyl)-6-fluorospiro[3.3]heptane

Cat. No.: B6177410
CAS No.: 2715119-84-7
M. Wt: 207.08 g/mol
InChI Key: KDLZKDBGKLEYSR-UHFFFAOYSA-N
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Description

2-(bromomethyl)-6-fluorospiro[33]heptane is a spirocyclic compound characterized by a unique structure where a bromomethyl group and a fluorine atom are attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a spiro[3.3]heptane derivative followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-fluorospiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(bromomethyl)-6-fluorospiro[3.3]heptane is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for the synthesis of various functionalized spirocyclic compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-6-fluorospiro[3.3]heptane involves the reaction of 2,6-difluorocyclohexanone with bromomethane in the presence of a base to form 2-(bromomethyl)-6-fluorocyclohexanone, which is then reacted with sodium hydride and 1,5-cyclooctadiene to form the spiro[3.3]heptane ring system.", "Starting Materials": [ "2,6-difluorocyclohexanone", "bromomethane", "base", "sodium hydride", "1,5-cyclooctadiene" ], "Reaction": [ "Step 1: 2,6-difluorocyclohexanone is reacted with bromomethane in the presence of a base, such as potassium carbonate, to form 2-(bromomethyl)-6-fluorocyclohexanone.", "Step 2: 2-(bromomethyl)-6-fluorocyclohexanone is then reacted with sodium hydride in THF to form the corresponding enolate.", "Step 3: The enolate is then reacted with 1,5-cyclooctadiene to form the spiro[3.3]heptane ring system, which results in the formation of 2-(bromomethyl)-6-fluorospiro[3.3]heptane." ] }

CAS No.

2715119-84-7

Molecular Formula

C8H12BrF

Molecular Weight

207.08 g/mol

IUPAC Name

6-(bromomethyl)-2-fluorospiro[3.3]heptane

InChI

InChI=1S/C8H12BrF/c9-5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2

InChI Key

KDLZKDBGKLEYSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)CBr

Purity

95

Origin of Product

United States

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